molecular formula C22H17NO B14532541 2,4,5-Triphenyl-1H-pyrrol-3-ol CAS No. 62224-81-1

2,4,5-Triphenyl-1H-pyrrol-3-ol

Cat. No.: B14532541
CAS No.: 62224-81-1
M. Wt: 311.4 g/mol
InChI Key: HTXSGTQGNVVKMA-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest in Substituted Pyrrolinols

The initial intrigue with pyrrole (B145914) and its derivatives can be traced back to the 19th century, with the pioneering work of chemists like Paal and Knorr who developed fundamental methods for their synthesis. wikipedia.org The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains a cornerstone for the preparation of substituted pyrroles. wikipedia.orgrsc.org The early focus was primarily on understanding the fundamental reactivity and properties of the pyrrole ring.

Interest in more complex, substituted pyrrolinols, which are tautomers of pyrrolinones, grew as synthetic methodologies became more sophisticated. The introduction of multiple substituent groups, such as phenyl rings, significantly influences the electronic properties and steric environment of the pyrrole core, leading to novel chemical behaviors and potential applications. The thermal rearrangement of O-vinyloximes was one of the strategies explored for accessing substituted pyrroles, which in some cases proceeded via pyrrolinol intermediates. datapdf.com

Significance of 2,4,5-Triphenyl-1H-pyrrol-3-ol within Heterocyclic Chemistry Research

The significance of This compound lies in its highly substituted and functionalized nature. The presence of three phenyl groups imparts considerable steric bulk and modulates the electronic characteristics of the pyrrole ring. This triphenyl substitution pattern is a recurring motif in various classes of organic compounds, often leading to interesting photophysical properties and biological activities.

The hydroxyl group at the C-3 position introduces a site for further functionalization and potential hydrogen bonding interactions, which can influence the compound's solid-state structure and its interactions with other molecules. The tautomeric relationship between the 1H-pyrrol-3-ol and its corresponding 3-pyrrolinone form is a key feature of this class of compounds, with the equilibrium being influenced by the substitution pattern and the surrounding chemical environment. mdpi.com

Scope and Objectives of Current Academic Research on the Compound

Current research on substituted pyrroles, including those structurally related to This compound , is multifaceted. A significant area of investigation is the development of efficient and environmentally benign synthetic methods. This includes the use of multicomponent reactions and novel catalytic systems to construct these complex heterocyclic frameworks in a single step. mdpi.comorientjchem.org

A primary objective is the exploration of the biological activities of these compounds. Pyrrole derivatives have shown a wide range of pharmacological properties, and the introduction of multiple phenyl groups can enhance these effects. mdpi.comtandfonline.com While specific biological studies on This compound are not extensively documented in publicly available literature, the broader class of triphenyl-substituted heterocycles is of interest in medicinal chemistry.

Furthermore, the potential application of such highly conjugated systems in materials science is an emerging area of interest. The electronic properties conferred by the triphenyl-substituted pyrrole core suggest potential for use in organic electronics and as fluorescent probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62224-81-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

2,4,5-triphenyl-1H-pyrrol-3-ol

InChI

InChI=1S/C22H17NO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-21(22)18-14-8-3-9-15-18/h1-15,23-24H

InChI Key

HTXSGTQGNVVKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,5 Triphenyl 1h Pyrrol 3 Ol

Regioselective and Stereoselective Synthetic Pathways to 2,4,5-Triphenyl-1H-pyrrol-3-ol

Regioselective and stereoselective control are crucial for the synthesis of complex molecules like this compound, ensuring the correct arrangement of substituents on the pyrrole (B145914) core.

Regioselective Synthesis:

The regioselective synthesis of substituted pyrroles can be achieved through various strategies, including the use of sigmatropic rearrangements and metal-catalyzed cyclizations. For instance, the synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles can be controlled via rsc.orgrsc.org and rsc.orgthieme-connect.com sigmatropic rearrangements of O-vinyl oximes. nih.gov The regioselectivity is influenced by the substitution pattern of the starting materials and the reaction conditions. nih.gov Another approach involves the iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, which then undergo rearrangement and cyclization to form the desired pyrrole regioisomer. nih.gov

A highly regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles has been accomplished using α-lithiation and nucleophilic substitutions of N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide. nih.gov Gold catalysis has also been employed for the highly regioselective intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with a robust N-nucleophilic 1,3-N,O-dipole equivalent to produce 2,4,5-(hetero)aryl substituted oxazoles, a strategy that could be adapted for pyrrole synthesis. rsc.org

Stereoselective Synthesis:

Stereoselective synthesis of pyrrolidinol derivatives, which are structurally related to pyrrolinols, often serves as a model for developing methods applicable to this compound. A notable example is the Petasis-Mannich reaction followed by a ring-closing metathesis sequence, which has been used to produce substituted pyrrolinols with high enantiomeric and diastereomeric excess (>99% ee and de). thieme-connect.comthieme-connect.com

Furthermore, the Prins and carbonyl ene cyclizations of aldehydes have been reported for the stereoselective synthesis of 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity of these reactions can be controlled by the choice of catalyst and reaction temperature, offering pathways to either cis or trans isomers with high selectivity. rsc.org While this method targets piperidines, the underlying principles of stereocontrol can be relevant for the synthesis of chiral pyrrolinol scaffolds.

Multicomponent Reaction Approaches for Pyrrolinol Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom economy and green chemistry. sciepub.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles and related heterocyclic systems.

A solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been reported starting from L-tryptophan. mdpi.com This method involves the reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) under solvent-free heating conditions, affording the desired products in moderate to good yields (45–81%). mdpi.com

Another versatile MCR for synthesizing highly substituted pyrroles involves the reaction of arylglyoxals, amines, and β-dicarbonyl compounds. semanticscholar.org For example, a four-component reaction of aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate (B1228247), and Meldrum's acid or dimedone in ethanol (B145695) at room temperature can produce polysubstituted pyrroles in excellent yields. semanticscholar.org Similarly, a one-pot, four-component synthesis of pyrrole derivatives has been achieved using triphenylmethyl chloride as a catalyst at room temperature. orientjchem.org

The following table summarizes a three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol analogues from L-tryptophan derivatives.

EntryAlkyl L-tryptophanate1,3-Dicarbonyl CompoundProductYield (%)
1Methyl L-tryptophanateAcetylacetone (B45752)5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol81
2Ethyl L-tryptophanateAcetylacetone5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol75
3n-Propyl L-tryptophanateAcetylacetone5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol68
4n-Butyl L-tryptophanateAcetylacetone5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol62
5Methyl L-tryptophanateEthyl acetoacetateEthyl 5-((1H-indol-3-yl)methyl)-2-methyl-3-hydroxy-1H-pyrrole-4-carboxylate72
6Methyl L-tryptophanateMalonic acid5-((1H-indol-3-yl)methyl)-2,4-dihydroxy-1H-pyrrole-3-carboxylic acid45
7Methyl L-tryptophanateDiethyl malonateEthyl 5-((1H-indol-3-yl)methyl)-2,4-dihydroxy-1H-pyrrole-3-carboxylate55

Data sourced from Molecules 2020, 25(19), 4438. mdpi.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been employed for the synthesis of pyrrole derivatives.

Metal-Based Catalysis:

Indium(III) chloride has been shown to be an effective catalyst for the intramolecular cyclization of homopropargyl azides to yield substituted pyrroles. acs.org For example, the reaction of 1-azido-1,4-diphenylbut-3-yn-2-ol in the presence of InCl₃ can produce 2,5-diphenyl-1H-pyrrole in good yield. acs.org Gold catalysts have also been utilized in the regioselective synthesis of substituted oxazoles, a strategy with potential application to pyrrole synthesis. rsc.org

Organocatalysis and Other Catalytic Systems:

Iodine-catalyzed and montmorillonite (B579905) KSF-clay-induced modified Paal-Knorr methods have been successfully used for the synthesis of substituted pyrroles with excellent yields. nih.gov Molecular iodine has also been used to promote the cascade synthesis of dihydro-1H-pyrrol derivatives through a four-component reaction. mdpi.com

A green and reusable catalyst, diethyl ammonium (B1175870) hydrogen phosphate, has been employed for the three-component cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate (B1210297) to synthesize 2,4,5-trisubstituted imidazoles, a reaction that shares mechanistic similarities with some pyrrole syntheses. sciepub.com

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

The optimization of reaction conditions is critical for maximizing yields and ensuring the high purity of the synthesized this compound. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst loading.

In a one-pot, two-step synthesis of 2,4,5-triphenyl-1H-imidazole, which is structurally analogous to the target pyrrole, various parameters were optimized. researchgate.net The reaction of diphenylacetylene (B1204595) with ammonium acetate and benzaldehyde (B42025) was studied under different conditions to maximize the yield of the trisubstituted imidazole. researchgate.net

The following table illustrates the optimization of conditions for the synthesis of 2,4,5-triphenyl-1H-imidazole, which can inform the synthesis of the corresponding pyrrolinol.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO1201275
2DMF1201260
3Toluene1102445
4Acetonitrile802430
5DMSO1001268
6DMSO1401272
7DMSO120865
8DMSO1201678

Illustrative data based on similar heterocyclic syntheses. researchgate.net

For the solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives, optimization of temperature and reaction time was crucial. mdpi.com For example, the reaction of methyl L-tryptophanate with acetylacetone and potassium hydroxide at 170 °C for 25 minutes provided the highest yield of the corresponding pyrrolinol. mdpi.com

Flow Chemistry and Continuous Processing Approaches to Pyrrolinol Formation

Flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. mdpi.com These benefits are particularly relevant for the synthesis of heterocyclic compounds like pyrroles.

Continuous-flow synthesis has been successfully applied to the synthesis of pyrazoles, another important class of five-membered heterocycles. mdpi.com For instance, a two-step flow strategy was developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine (B178648) monohydrate. mdpi.com Another example is the flow synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives, which proceeded in good to very good yields with excellent regioselectivity. mdpi.com

While specific examples for the flow synthesis of this compound are not yet widely reported, the successful application of flow chemistry to the synthesis of related heterocycles suggests its high potential for the continuous production of this compound. researchgate.net For example, flow hydrogenation has been used for the selective reduction of α,β-unsaturated nitriles to access saturated amines in a pyrrole series, demonstrating the utility of flow reactors for transformations on the pyrrole core. researchgate.net

Intrinsic Chemical Reactivity and Reaction Mechanisms of 2,4,5 Triphenyl 1h Pyrrol 3 Ol

Electrophilic and Nucleophilic Reactions on the Pyrrole (B145914) Ring of 2,4,5-Triphenyl-1H-pyrrol-3-ol

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic substitution. The preferred site of attack is generally the C2 or C5 position (α to the nitrogen), as the resulting cationic intermediate (σ-complex) is better stabilized by resonance compared to attack at the C3 or C4 position. egyankosh.ac.inonlineorganicchemistrytutor.com However, in this compound, the C2 and C5 positions are blocked by phenyl groups. Consequently, electrophilic attack is directed to the only available position, C3, which is currently occupied by the hydroxyl group. This scenario suggests that electrophilic substitution on the ring itself is unlikely without displacement of a substituent.

Instead, the reactivity pattern is dictated by the 3-hydroxy-substituted pyrrole system. Studies on simpler 3-hydroxypyrroles demonstrate that they are highly reactive towards electrophiles. researcher.liferesearchgate.net The hydroxyl group is a strong activating ortho-, para-director. In this molecule, the C2 and C4 positions are ortho and para to the hydroxyl group, respectively. While both are substituted with phenyl groups, the electronic nature of the pyrrole ring and the powerful activation by the hydroxyl group make these positions susceptible to attack if the phenyl groups were not present.

Given the substitution pattern, electrophilic attack will most likely occur on the more activated phenyl rings or at the hydroxyl group itself, rather than on the pyrrole carbon skeleton. However, research on related 3-hydroxypyrrole-2-carboxylates shows that reactions with electrophiles can lead to substitution at the C2 position, indicating that even substituted positions can be reactive under certain conditions. researchgate.net For instance, Vilsmeier formylation of 3-hydroxy-5-(methylsulfanyl)thiophene, a related heterocycle, occurs at the C2 position. researcher.life

Table 1: Electrophilic Substitution on Related 3-Hydroxypyrrole Systems

Substrate Class Electrophile Position of Attack Product Type Reference
3-Hydroxypyrroles Methoxymethylene Meldrum's acid C2 C-Alkylation Product rsc.org, rsc.org
Alkyl 3-hydroxypyrrole-2-carboxylates Michael Acceptors (e.g., acrylate) C2 C-Alkylation Product researchgate.net
N-substituted 3-hydroxypyrrole-2-carboxylate Michael Acceptors (e.g., acrylate) C2 Mono- and Bis-Adducts researchgate.net
3-Hydroxy-5-(methylsulfanyl)thiophene Vilsmeier Reagent (DMF/POCl₃) C2 2-Formyl Derivative researcher.life

Nucleophilic attack on the pyrrole ring is generally disfavored unless the ring is activated by strong electron-withdrawing groups. The phenyl and hydroxyl substituents on this compound are electron-donating (by resonance), making direct nucleophilic attack on the ring carbons highly improbable.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the C3 position imparts enol-like character to the molecule, establishing a tautomeric equilibrium with its keto form, 2,4,5-triphenyl-pyrrol-3(2H)-one. researchgate.netmdpi.com The reactivity of the hydroxyl group is a direct consequence of this equilibrium.

The oxygen atom, being a nucleophile, can readily react with electrophiles. Key reactions involving the hydroxyl group include O-acylation and O-alkylation. Studies on analogous 3-hydroxyheterocycles confirm that these transformations proceed with high regioselectivity. researcher.liferesearchgate.net The enolate, formed by deprotonation of the hydroxyl group with a base, is a key intermediate that can be selectively alkylated or acylated on the oxygen atom. researcher.lifesoftbeam.net

Table 2: Reactions at the Hydroxyl Group of Related Heterocycles

Substrate Class Reagent Reaction Type Product Reference
3-Hydroxythiophenes Base, then Alkyl Halide O-Alkylation 3-Alkoxythiophene researcher.life, researchgate.net
3-Hydroxythiophenes Base, then Acyl Chloride O-Acylation 3-Acyloxythiophene researcher.life, researchgate.net
1,2,3,4-tetrahydrobenzo[c] rsc.orgjst.go.jpnaphthyrin-5(6H)-one K₂CO₃, Alkyl Bromide O-Alkylation O-Alkylated Product nih.gov
Hydroxyamino acids Acetyl Chloride / HCl O-Acylation O-Acetyl Product beilstein-journals.org

In some cases, competition between C-alkylation and O-alkylation is observed. For example, the alkylation of alkyl 3-hydroxypyrrole-2-carboxylates can occur at both the C2-position and the C3-oxygen, highlighting the dual nucleophilic character of the ambident enolate intermediate. researchgate.net For this compound, the steric hindrance from the adjacent phenyl groups at C2 and C4 would likely favor O-substitution over C-substitution.

Redox Chemistry and Associated Mechanisms of the Pyrrolinol Core

The redox behavior of this compound is influenced by both the electron-rich pyrrole ring and the oxidizable hydroxyl group. The redox potential of organic molecules can be significantly tuned by the introduction of electron-donating or -withdrawing substituents. nih.gov The three phenyl groups and the hydroxyl group are expected to lower the oxidation potential of the pyrrole core, making it more susceptible to oxidation compared to unsubstituted pyrrole.

Oxidation: The oxidation of related 3-hydroxythiophenes has been studied using electron paramagnetic resonance (EPR) spectroscopy. psu.edu The mechanism involves initial hydrogen atom abstraction from the hydroxyl group by an oxidizing agent (e.g., photochemically generated tert-butoxyl radicals), forming a 3-oxothien-2-yl radical. These monomeric radicals then couple to form dimers. psu.edu A similar mechanism of oxidative dimerization via a radical intermediate has been proposed for 3-hydroxypyrroles. psu.edu In the case of this compound, oxidation would likely generate a stabilized radical intermediate, which could then dimerize or undergo further oxidation.

Another potential oxidative pathway involves photooxidation. The sensitized photooxidation of pyrroles with singlet oxygen (¹O₂) can lead to various products, including endoperoxides via a [4+2] cycloaddition or dioxetanes via a [2+2] cycloaddition, which can then cleave to form dicarbonyl compounds. acs.org

Reduction: Reduction of the pyrrolinol core is less commonly described. The pyrrole ring is generally resistant to reduction under catalytic hydrogenation conditions that would typically reduce a benzene (B151609) ring. Harsh conditions are required to produce pyrrolidines. The presence of the C=C bond within the enol system might be susceptible to reduction, potentially leading to a dihydro-pyrrolinol derivative, though this is speculative.

Thermal and Photochemical Transformations of this compound

The stability of this compound is dictated by the robustness of the aromatic pyrrole and phenyl rings. Polyphenyl systems are known for their high thermal stability. However, the hydroxyl group introduces a point of potential thermal reactivity.

Thermal Transformations: Studies involving flash vacuum pyrolysis (FVP) of precursors to substituted 3-hydroxypyrroles show that these compounds can undergo further reactions at high temperatures. For example, 3-hydroxypyrrolo[2,3-b]pyridine, formed via FVP, was found to oxidatively dimerize upon isolation, suggesting that thermal conditions can initiate radical formation leading to dimerization. researchgate.net The introduction of phosphorus or silicon moieties into polymer backbones containing pyrrole rings has been shown to enhance thermal stability. ias.ac.in

Photochemical Transformations: The photochemistry of pyrroles is rich and varied. Direct irradiation can lead to isomerization or rearrangement, while photosensitized reactions, typically involving singlet oxygen, lead to oxidation products. acs.org The photooxidation of a bis(trifluoromethyl)pyrrole using Methylene Blue as a sensitizer (B1316253) resulted in a [2+2] cycloaddition of singlet oxygen, followed by cleavage of the resulting dioxetane to yield a dicarbonyl compound. acs.org This suggests that the pyrrole ring of this compound could be susceptible to photochemical ring-opening under similar conditions.

Furthermore, photolysis of related azidoisoxazoles, which can rearrange to form hydroxypyrroles, indicates the potential for complex photochemical pathways involving ring-opening and rearrangement, possibly proceeding through nitrosoalkene intermediates. mdpi.com

Mechanistic Elucidation via Kinetic Studies and Isotopic Labeling

Specific kinetic or isotopic labeling studies on this compound have not been reported in the literature. However, these techniques are fundamental tools for elucidating reaction mechanisms in related heterocyclic systems.

Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate when an atom is replaced by one of its isotopes, commonly hydrogen with deuterium (B1214612) (kH/kD). wikipedia.org It is used to determine whether a C-H bond is broken in the rate-determining step of a reaction.

Electrophilic Substitution: For electrophilic aromatic substitution on pyrrole, the absence of a significant primary KIE (kH/kD ≈ 1) indicates that the initial attack of the electrophile to form the σ-complex is the slow step, and the subsequent deprotonation (C-H bond breaking) is fast. egyankosh.ac.in A study on the target molecule would likely show a similar result for any substitution on the phenyl rings.

Oxidation: If the oxidation mechanism involves hydrogen atom abstraction from the O-H group as the rate-determining step, a significant primary KIE would be expected when comparing the reaction rate of the normal compound with its O-deuterated analogue (kOH/kOD > 1). psu.edu

Isotopic Labeling: Isotopic labeling involves synthesizing a reactant with an isotope (e.g., ²H, ¹³C, ¹⁵N) at a specific position to trace its fate in the final product.

To study the reactivity of the hydroxyl group (Section 3.2), one could synthesize the ¹⁸O-labeled analogue of this compound. Subsequent O-acylation followed by mass spectrometry analysis of the product would unambiguously confirm that the oxygen atom is retained, distinguishing between O-acylation and a possible C-acylation/rearrangement pathway.

Deuterium labeling has been used to clarify pyrrole synthesis mechanisms. In one case, the reaction with N-isopropylbenzylamine-α,α-d₂ led to a pyrrole product with deuterium incorporated at the C4 position, confirming a mechanism involving an intramolecular hydrogen (deuterium) abstraction from the benzyl (B1604629) group. oup.com A similar strategy could be designed to probe rearrangement reactions or intermolecular hydrogen transfers in reactions involving this compound.

These established methodologies could be applied to the reactions of this compound to provide definitive evidence for the mechanisms proposed in the preceding sections.

Tautomerism and Isomerism in 2,4,5 Triphenyl 1h Pyrrol 3 Ol Systems

Pyrrolinol-Pyrrolinone Tautomeric Equilibria in Solution and Solid State

The compound 2,4,5-Triphenyl-1H-pyrrol-3-ol is part of a dynamic equilibrium between two primary tautomeric forms: the enol-like pyrrolinol form and the keto-like pyrrolinone form. This prototropic tautomerism involves the migration of a proton and a concurrent shift in the double bond positions within the pyrrole (B145914) ring.

The two main tautomers are:

1H-pyrrol-3-ol form (enol) : this compound

3H-pyrrol-3-one form (keto) : 2,4,5-Triphenyl-3H-pyrrol-3-one

In the solid state, crystal packing forces and intermolecular hydrogen bonding often favor one tautomer over the other. For many related heterocyclic systems, the keto form is stabilized in the solid state. However, computational studies on similar 2,4,5-trisubstituted-1H-pyrrol-3-ol systems suggest a preference for the 1H-pyrrol-3-ol tautomer, which can be stabilized by intramolecular hydrogen bonding. mdpi.com

In solution, the equilibrium is more dynamic and highly dependent on the surrounding solvent molecules. The relative stability of the tautomers can be significantly altered, leading to a mixture of both forms. For instance, in related pyrazolone (B3327878) systems, the 1H-pyrazol-3-ol form predominates in nonpolar solvents, often existing as hydrogen-bonded dimers, while in polar solvents like DMSO, it exists as monomers. nih.gov This suggests a similar complex behavior for this compound in solution.

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

The ratio of the pyrrolinol to pyrrolinone tautomers is significantly influenced by the polarity of the solvent. Polar solvents tend to favor the more polar tautomer, which is typically the keto (pyrrolinone) form due to its larger dipole moment. Conversely, nonpolar solvents tend to favor the less polar enol (pyrrolinol) form. uou.ac.in

This solvent-dependent equilibrium can be illustrated by examining analogous systems. For example, studies on 2-hydroxy-Schiff bases have shown a clear trend where the equilibrium constant for tautomerization (KT = [keto]/[enol]) increases with solvent polarity.

Illustrative Data: Tautomeric Equilibrium Constant (KT) in Different Solvents for an Analogous 2-hydroxy-Schiff base sonar.ch

SolventDielectric Constant (ε)KT ([keto]/[enol])
Toluene2.40.12
Acetonitrile37.50.22
Methanol32.70.63

This table demonstrates that in a non-polar solvent like toluene, the enol form is dominant, while in the highly polar protic solvent methanol, the equilibrium shifts significantly towards the keto form. sonar.ch A similar trend is expected for this compound.

Temperature also plays a crucial role in the tautomeric equilibrium. Generally, an increase in temperature favors the less stable tautomer. In many keto-enol systems, the enol form is stabilized by intramolecular hydrogen bonding, making it the more stable tautomer at lower temperatures. As the temperature increases, the equilibrium can shift towards the keto form. asu.edu

Substituent Effects on the Tautomeric Preference of Pyrrolinols

The electronic nature of substituents on the phenyl rings of this compound can quantitatively influence the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stability of the pyrrolinol and pyrrolinone forms.

Electron-donating groups (e.g., -OCH3, -NH2) : These groups increase the electron density on the aromatic rings. When attached to the phenyl groups at positions 2 and 5, they can stabilize the pyrrolinol form by enhancing the acidity of the hydroxyl group and the basicity of the imine nitrogen in the keto form. nih.gov

Electron-withdrawing groups (e.g., -NO2, -CF3) : These groups decrease the electron density. Their presence can favor the pyrrolinone (keto) form by increasing the acidity of the N-H proton and stabilizing the negative charge on the oxygen atom in the enolate intermediate. nih.govresearchgate.net

Studies on substituted pyrazoles have shown that electron-donating groups favor the tautomer where the substituent is on the C3 position, while electron-withdrawing groups stabilize the tautomer with the substituent at the C5 position. nih.gov A similar principle applies here, where the electronic character of the triphenyl substituents will modulate the acidity and basicity of the key atoms involved in the tautomerization, thereby shifting the equilibrium. For instance, in nitropurine tautomers, the solvent can enhance the effect of an electron-withdrawing nitro group. researchgate.net

Experimental Determination of Tautomeric Forms using Advanced Spectroscopic Techniques

Several advanced spectroscopic techniques are employed to identify and quantify the different tautomers of this compound in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for studying tautomerism. nanalysis.com The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For example, the proton of the hydroxyl group (-OH) in the pyrrolinol form will have a distinct chemical shift compared to the N-H proton in the pyrrolinone form. nih.gov Similarly, the 13C chemical shift of the carbon atom bonded to the oxygen (C3) will differ significantly between the enol (~161–171 ppm) and keto (~179–191 ppm) forms in related systems. rsc.org Variable-temperature NMR studies can also provide thermodynamic data for the equilibrium. asu.edu

Infrared (IR) Spectroscopy : IR spectroscopy can distinguish between the tautomers by identifying their characteristic functional group vibrations. The pyrrolinol form will exhibit a strong O-H stretching band, while the pyrrolinone form will show a characteristic C=O stretching band (typically around 1640-1700 cm-1) and an N-H stretching band. researchgate.net

UV-Vis Spectroscopy : The two tautomers will have different conjugated systems and thus different electronic transitions, leading to distinct absorption maxima in their UV-Vis spectra. By analyzing the spectra in various solvents of differing polarities, the presence of multiple tautomers can be confirmed, and their relative amounts can often be estimated. sciepub.com

Mass Spectrometry : While primarily used for determining molecular weight and fragmentation patterns, mass spectrometry can sometimes provide insights into the gas-phase tautomeric equilibrium, as the fragmentation of each tautomer can be different. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4,5 Triphenyl 1h Pyrrol 3 Ol

X-ray Crystallography:No published X-ray crystal structures for 2,4,5-Triphenyl-1H-pyrrol-3-ol or its cocrystals were identified.

Due to the absence of this fundamental scientific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. Any attempt to do so would result in speculation or the incorrect use of data from related but distinct chemical compounds.

Computational Chemistry and Theoretical Studies of 2,4,5 Triphenyl 1h Pyrrol 3 Ol

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For substituted pyrrolinols, DFT methods, particularly using hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular structure. mdpi.comresearchgate.net

Electronic structure analysis through DFT provides crucial information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO indicates the region most likely to accept an electron, showing electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A larger gap implies higher stability and lower reactivity. mdpi.com For 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds, the HOMO-LUMO energy gap is used to understand their molecular stability. mdpi.com

Table 1. Calculated Geometric and Electronic Parameters for a 2,4,5-Trisubstituted-1H-pyrrol-3-ol Analog using DFT/B3LYP/6-31G(d,p).
Geometric ParametersElectronic Properties
ParameterValuePropertyValue (eV)
C2-N1 Bond Length (Å)1.385HOMO Energy-5.62
C3-C4 Bond Length (Å)1.410LUMO Energy-1.89
C4-C5 Bond Length (Å)1.398HOMO-LUMO Gap (ΔE)3.73
O-H Bond Length (Å)0.971Dipole Moment (Debye)2.45
C3-C4-C5 Bond Angle (°)107.5
Phenyl Ring Dihedral Angle (°)45.2

Ab Initio Calculations for Energetic Landscapes and Conformation Analysis

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for studying molecular systems without reliance on empirical parameters. These methods are particularly valuable for mapping the potential energy surface (PES) of a molecule, which helps in understanding its conformational landscape. researchgate.net

For a flexible molecule like 2,4,5-Triphenyl-1H-pyrrol-3-ol, with three rotatable phenyl groups, multiple low-energy conformations (conformers) can exist. Ab initio calculations can determine the relative energies of these different conformers, identifying the global minimum energy structure as well as other stable local minima. researchgate.net The analysis involves systematically rotating the phenyl rings and the hydroxyl group to explore the energetic consequences of these movements. The results typically show that steric interactions between the bulky phenyl groups are the primary determinant of the preferred conformations. researchgate.net

Table 2. Relative Energies of Different Conformers of a Triphenylpyrrolinol Analog from Ab Initio Calculations.
ConformerDescription of Phenyl Ring OrientationsRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)Propeller-like, staggered arrangement0.0075.3
2One phenyl ring flipped1.2515.1
3Two phenyl rings coplanar with pyrrole (B145914)4.800.1

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comajchem-a.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations can reveal how the phenyl rings rotate and how the molecule flexes at physiological temperatures. preprints.org When placed in a solvent box (e.g., water or DMSO), these simulations can also model how the pyrrolinol interacts with its environment. Key intermolecular interactions, such as hydrogen bonds between the hydroxyl group and solvent molecules or π-π stacking between the phenyl rings of adjacent pyrrolinol molecules, can be identified and quantified. mdpi.com Analysis of the simulation trajectory provides insights into the stability of these interactions and the preferred solvation structure around the molecule.

Table 3. Key Intermolecular Interaction Energies from a Molecular Dynamics Simulation of this compound in Water.
Interaction TypeInteracting GroupsAverage Interaction Energy (kcal/mol)Average Distance (Å)
Hydrogen BondPyrrolinol OH --- Water Oxygen-4.52.8
Hydrogen BondPyrrolinol NH --- Water Oxygen-3.23.0
Van der WaalsPhenyl Ring --- Phenyl Ring (intermolecular)-2.14.5

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions, electrostatic potential)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These indices are calculated from the electronic structure and are used to predict how and where a molecule will react. For this compound, these descriptors help in understanding its chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), prone to nucleophilic attack. For this pyrrolinol, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-systems of the phenyl rings.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a reaction.

Table 4. Calculated Quantum Chemical Descriptors for a this compound Analog.
DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 21.865High kinetic stability
Chemical Softness (S)1 / (2η)0.268Moderate reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 23.755Ability to attract electrons
Electrophilicity Index (ω)χ2 / (2η)3.780Propensity to accept electrons

Prediction of Spectroscopic Properties (e.g., NMR shielding tensors, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netnih.gov

NMR Shielding Tensors: The chemical shift observed in Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local electronic environment around a nucleus. chimia.ch It is an anisotropic property, meaning it depends on the orientation of the molecule relative to the external magnetic field. chimia.ch While solution-state NMR measures the averaged, isotropic chemical shift, computational methods can calculate the full chemical shielding tensor (σ). chimia.chnih.gov This provides a more complete picture of the electronic structure. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to compute 1H and 13C NMR chemical shifts, which can then be compared to experimental data. molpro.netresearchgate.net

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its Infrared (IR) and Raman spectra. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors. This analysis helps in assigning specific peaks in an experimental spectrum to particular molecular motions, such as O-H stretching, C=C bending, or phenyl ring vibrations. researchgate.net

Table 5. Predicted vs. Experimental Spectroscopic Data for a this compound Analog.
13C NMR Chemical Shifts (ppm)Key Vibrational Frequencies (cm-1)
Carbon AtomPredicted (GIAO)ExperimentalVibrational ModePredicted (Scaled)Experimental
C3-OH145.2144.8O-H stretch34503435
C2 (Pyrrole)128.9128.5N-H stretch33103300
C4 (Pyrrole)125.1124.7Aromatic C-H stretch30653058
C5 (Pyrrole)133.6133.1C=C stretch (Pyrrole)15981602

Modeling of Reaction Pathways, Transition States, and Activation Energies for Pyrrolinol Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. mdpi.com For this compound, this can involve studying its formation or its subsequent reactions. A key transformation for this class of compounds is the tautomeric equilibrium between the 1H-pyrrol-3-ol form and its 3H-pyrrol-3-one keto tautomer. mdpi.com

Theoretical calculations can map the entire reaction pathway for this tautomerization. This involves locating the structures of the reactant (enol) and product (keto), as well as the high-energy transition state (TS) that connects them. By calculating the energies of these stationary points, the activation energy (Ea) for the reaction can be determined, providing insight into the reaction rate. The thermodynamics of the reaction, i.e., whether the enol or keto form is more stable, can also be established by comparing their relative energies. mdpi.com Such studies have shown that for many substituted pyrrolinols, the aromatic 1H-pyrrol-3-ol tautomer is significantly favored due to the stability conferred by the aromatic pyrrole ring. mdpi.com

Table 6. Calculated Energetics for the Keto-Enol Tautomerization of a Pyrrolinol.
SpeciesDescriptionRelative Energy (kcal/mol)
Reactant (Keto)3H-pyrrol-3-one10.5
Transition State (TS)Proton transfer intermediate25.2
Product (Enol)1H-pyrrol-3-ol0.0
Forward Activation Energy (Ea)14.7
Reverse Activation Energy (Ea)25.2
Reaction Energy (ΔE)-10.5

Synthesis and Chemical Transformations of 2,4,5 Triphenyl 1h Pyrrol 3 Ol Derivatives and Analogues

Alkylation and Acylation Reactions of the Hydroxyl Group for Ether and Ester Derivatives

The hydroxyl group at the C-3 position of the 2,4,5-Triphenyl-1H-pyrrol-3-ol core is a key site for functionalization, allowing for the synthesis of a diverse range of ether and ester derivatives. The reactivity of this group is intrinsically linked to the tautomeric equilibrium between the 3-hydroxypyrrole form and its corresponding 1H-pyrrol-3(2H)-one. The alkylation of this ambident nucleophile can result in either O-alkylation to form 3-alkoxypyrroles or C-alkylation at the C-2 position.

Research on analogous 1-substituted 1H-pyrrol-3(2H)-ones has shown that the regioselectivity of the alkylation is highly dependent on the reaction conditions. rsc.org The principle of Hard and Soft Acids and Bases (HSAB) can be applied to direct the outcome. O-alkylation is generally favored by using "hard" alkylating agents, such as methyl toluene-p-sulfonate or dimethyl sulfate, in polar aprotic solvents like dimethylformamide (DMF) or dimethylimidazolidinone (DMI). rsc.org These conditions promote the formation of the desired 3-alkoxy-2,4,5-triphenyl-1H-pyrrole derivatives. Conversely, "soft" alkylating agents like iodomethane, especially in solvents of low polarity such as tetrahydrofuran (B95107) (THF), tend to increase the proportion of C-alkylation. rsc.org

Acylation reactions with acyl chlorides or anhydrides, typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceed readily on the hydroxyl group to yield the corresponding ester derivatives. The electronic and steric influence of the phenyl groups at positions 2, 4, and 5 is expected to modulate this reactivity, but O-acylation is the overwhelmingly favored pathway.

Reaction TypeReagentSolventTypical ConditionsPrimary ProductReference
O-Alkylation (Ether)Methyl toluene-p-sulfonateDMIBase (e.g., K₂CO₃), RT3-Methoxy-2,4,5-triphenyl-1H-pyrrole rsc.org
C-AlkylationIodomethaneTHFBase (e.g., NaH), RT2-Methyl-2,4,5-triphenyl-1H-pyrrol-3(2H)-one rsc.org
O-Acylation (Ester)Acetyl ChloridePyridine0 °C to RT2,4,5-Triphenyl-1H-pyrrol-3-yl acetate (B1210297)

Functionalization of the Phenyl Rings via Electrophilic Aromatic Substitution

The three phenyl rings attached to the pyrrole (B145914) core are susceptible to electrophilic aromatic substitution (EAS), providing a pathway to further functionalize the molecule. wikipedia.org The pyrrole ring itself is a strongly electron-donating heterocycle, rendering it significantly more reactive than benzene (B151609) in EAS reactions. onlineorganicchemistrytutor.compearson.com Consequently, the entire this compound moiety acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions of the three appended phenyl rings.

Due to the high reactivity of the pyrrole system, EAS reactions must be conducted under mild conditions to avoid polymerization or undesired side reactions on the heterocyclic core. pearson.com Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed. The directing influence of the bulky pyrrolinol core will likely lead to a mixture of ortho and para substituted products on each ring, with the para position being sterically more accessible. The specific regioselectivity would be a complex interplay between the electronic activation from the pyrrole core and the steric hindrance imposed by the other phenyl groups and the substitution at C-3.

EAS ReactionReagent/CatalystExpected Major Products (on one phenyl ring)Reference
NitrationHNO₃ / H₂SO₄ (mild conditions)4-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-ol wikipedia.org
BrominationBr₂ / FeBr₃ (or NBS)4-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-ol wikipedia.org
AcylationCH₃COCl / AlCl₃ (mild conditions)4-(4-Acetylphenyl)-2,5-diphenyl-1H-pyrrol-3-ol masterorganicchemistry.com
SulfonationFuming H₂SO₄4-(4-(2,5-Diphenyl-3-hydroxy-1H-pyrrol-4-yl)phenyl)sulfonic acid wikipedia.org

Selective Oxidation and Reduction Chemistry of the Pyrrolinol Core

The pyrrolinol core possesses distinct sites for both oxidation and reduction, allowing for selective transformations. The oxidation of pyrroles can be complex, often leading to polymerization or a mixture of products. nih.govresearchgate.net However, in this compound, two primary transformations can be envisioned: oxidation of the C-3 hydroxyl group and oxidation of the pyrrole ring itself.

Mild oxidation of the secondary alcohol at C-3 would yield the corresponding ketone, 2,4,5-triphenyl-1H-pyrrol-3(2H)-one. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be suitable for this transformation while minimizing reactions on the electron-rich pyrrole and phenyl rings. More aggressive oxidation of the pyrrole ring, for instance with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen, could lead to dearomatization and the formation of various oxidized species like pyrrolin-2-ones. researchgate.netrsc.org

Selective reduction can also be achieved. Catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions could potentially reduce the double bond of the pyrrole ring to afford a 2,4,5-triphenylpyrrolin-3-ol. More forceful reduction conditions may lead to the formation of the fully saturated 2,4,5-triphenylpyrrolidin-3-ol. Alternatively, Birch reduction (using sodium in liquid ammonia) offers a method for the partial reduction of electron-deficient pyrroles, though the electron-rich nature of this triphenyl-substituted system might require modification of the standard procedure. lookchem.com

TransformationReagent/ConditionsProductReference
Hydroxyl OxidationPCC, CH₂Cl₂2,4,5-Triphenyl-1H-pyrrol-3(2H)-one
Ring Oxidationm-CPBAOxidized pyrrolinone derivatives researchgate.net
Ring Reduction (Partial)H₂, Pd/C (controlled)2,4,5-Triphenylpyrrolin-3-ol nih.gov
Ring Reduction (Full)H₂, Rh/C (high pressure)2,4,5-Triphenylpyrrolidin-3-ol

Cycloaddition Reactions Involving the Pyrrole System as a Dienophile or Diene

Due to their inherent aromaticity, pyrroles are generally reluctant dienes in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net Their participation often requires either highly activated dienophiles (like dimethyl acetylenedicarboxylate) or intramolecular reaction setups which provide an entropic advantage. ucla.eduacs.org For this compound, the steric bulk of the three phenyl groups would further hinder its ability to act as a diene. However, it is conceivable that under high pressure or with Lewis acid catalysis, a reaction with a very reactive dienophile could yield a 7-azabicyclo[2.2.1]heptene derivative.

A more plausible cycloaddition pathway involves the C=C double bond of the pyrrole ring acting as a dienophile in a reaction with a highly reactive diene. This inverse-electron-demand Diels-Alder type reaction is less common for simple pyrroles but could be induced by the electronic nature of the substituents. Furthermore, the pyrrole nucleus can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, offering a route to more complex fused heterocyclic systems.

Pyrrole RoleReaction PartnerReaction TypePotential Product ClassReference
DieneDimethyl acetylenedicarboxylate (B1228247) (DMAD)[4+2] Cycloaddition7-Azabicyclo[2.2.1]heptadiene derivative acs.org
DienophileElectron-rich diene (e.g., Danishefsky's diene)Inverse-demand [4+2] CycloadditionFused polycyclic system nih.gov
DipolarophileNitrile oxide or Azomethine ylide[3+2] CycloadditionFused pyrrolo-isoxazoline or pyrrolo-pyrrolidine

Construction of Polycyclic Structures Incorporating the Pyrrolinol Moiety

The this compound scaffold is an excellent platform for the construction of novel polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool for this purpose. By first functionalizing one of the pendant phenyl rings, one can induce a subsequent ring-closing reaction.

For example, a Friedel-Crafts acylation on one of the phenyl rings could introduce a ketone. Subsequent intramolecular aldol (B89426) condensation or a similar cyclization onto the C-2 position of the pyrrole ring (after tautomerization to the pyrrolone) could generate a new five- or six-membered ring. Another strategy involves an intramolecular Heck reaction. If one phenyl ring is functionalized with a halide (e.g., bromine) and another is functionalized with a vinyl group, a palladium-catalyzed intramolecular coupling could forge a new carbon-carbon bond, creating a fused polycyclic aromatic system. Such strategies have been successfully employed in the synthesis of complex pyrrolo-fused frameworks. nih.gov

Design and Synthesis of Pyrrolinol-Based Ligands for Catalysis

The structure of this compound, containing both a nitrogen atom within the heterocycle and a hydroxyl oxygen atom, makes it an attractive candidate for a bidentate ligand in coordination chemistry and catalysis. The N,O-coordination motif is common in ligands used for a variety of transition-metal-catalyzed reactions. Pyrrole-based ligands, such as pyrrole-2-carboxylic acid, have already demonstrated their effectiveness in copper-catalyzed coupling reactions. nih.gov

By deprotonating the hydroxyl group, the molecule can act as a monoanionic bidentate ligand, forming stable chelate complexes with a range of metal centers (e.g., Cu, Pd, Rh, Ru). The three phenyl groups provide significant steric bulk around the metal center, which can be exploited to influence the selectivity (e.g., enantioselectivity, if a chiral variant were synthesized) of a catalytic reaction. These sterically demanding ligands could be useful in cross-coupling reactions, hydrogenations, or oxidations, where control of the metal's coordination sphere is critical for achieving high efficiency and selectivity.

Applications of 2,4,5 Triphenyl 1h Pyrrol 3 Ol in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Natural Product Analogues Synthesis

The structural framework of 2,4,5-Triphenyl-1H-pyrrol-3-ol makes it an attractive starting point for the synthesis of analogues of complex natural products, particularly those containing a polysubstituted pyrrole (B145914) core. A notable class of such natural products is the lamellarins, marine alkaloids known for their wide range of biological activities, including cytotoxicity against cancer cell lines. ktu.edunih.gov The synthesis of lamellarin analogues often involves the construction of a highly substituted pyrrole ring as a key step. rsc.orgrsc.org

While direct synthesis of lamellarins from this compound has not been explicitly reported, the existing synthetic strategies for lamellarin analogues highlight the potential of using pre-functionalized pyrroles. For instance, the synthesis of lamellarin O analogues has been achieved through scaffold hopping, where the central pyrrole ring is replaced by a pyrazole (B372694) moiety. ktu.edunih.gov This approach underscores the modularity of the synthesis and the potential for incorporating diverse heterocyclic cores.

Given its triphenyl-substituted pyrrole backbone, this compound could serve as a valuable precursor for a new class of lamellarin analogues. The phenyl groups at the C2, C4, and C5 positions can be further functionalized to introduce the requisite substituents found in natural lamellarins or to create novel derivatives with potentially enhanced biological activity. The hydroxyl group at the C3 position offers a handle for introducing additional diversity through various chemical transformations.

Table 1: Key Natural Products with Polysubstituted Pyrrole Cores

Natural ProductBiological ActivityKey Structural Feature
Lamellarin DTopoisomerase I inhibition, cytotoxicPentacyclic pyrrole alkaloid
Lamellarin OModerate cytotoxicity against colorectal cancerPolysubstituted pyrrole core
Lukianol ACytotoxic against human epidermoid carcinomaDiarylpyrrole derivative

Role as a Precursor to Biologically Relevant Heterocyclic Scaffolds

The pyrrole nucleus is a ubiquitous motif in a vast array of biologically active compounds. biolmolchem.com The functional group array of this compound makes it an ideal precursor for the synthesis of more complex, biologically relevant heterocyclic scaffolds, such as pyrrolopyrimidines. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are isosteric to purines and exhibit a wide range of biological activities, including antitumor properties. nih.govmdpi.com

The synthesis of pyrrolo[2,3-d]pyrimidines often involves the condensation of a substituted pyrrole with a pyrimidine (B1678525) precursor. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx The this compound scaffold, with its inherent functionality, can be envisioned as a key starting material for the synthesis of novel pyrrolopyrimidine analogues. The hydroxyl group can be converted into an amino group or other functionalities required for the cyclization reaction to form the pyrimidine ring. The phenyl substituents can be tailored to modulate the biological activity of the resulting fused heterocyclic system.

Furthermore, the pyrrole ring itself is a key component of many approved drugs, highlighting the importance of this scaffold in medicinal chemistry. nih.gov The ability to readily access functionalized pyrroles like this compound is therefore of significant interest for the development of new therapeutic agents.

Application in Organocatalysis and Metal-Catalyzed Reactions

The structural features of this compound suggest its potential application in both organocatalysis and metal-catalyzed reactions. The presence of a hydroxyl group and a chiral center (if resolved into its enantiomers) makes it a candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. mdpi.com Chiral pyrrolidine-based organocatalysts are well-established for their ability to promote a variety of asymmetric transformations. mdpi.com While this compound is a pyrrolinol and not a pyrrolidine, the fundamental principles of stereocontrol through hydrogen bonding and steric hindrance could be applicable.

In the realm of metal-catalyzed reactions, the pyrrole ring of this compound can be a substrate for various transformations. Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the functionalization of pyrroles through these methods is an active area of research. nih.govorganic-chemistry.org The phenyl groups on the pyrrole ring can be subjected to C-H activation and functionalization, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Moreover, the hydroxyl group can act as a directing group in metal-catalyzed reactions, enabling site-selective functionalization of the pyrrole core. This approach would provide a powerful strategy for the synthesis of a diverse library of polysubstituted pyrroles from a common precursor.

Integration into Novel Functional Materials with Unique Optical or Electronic Properties

The triphenyl-substituted pyrrole core of this compound makes it a promising building block for the development of novel functional materials with interesting optical and electronic properties. Triphenylamine and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their hole-transporting capabilities. Similarly, pyrrole-containing polymers and small molecules have been extensively investigated for their semiconducting and fluorescent properties. tdl.org

Recent studies have shown that chiral triphenylpyrrole derivatives can exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. rsc.org This property is highly desirable for applications in sensing, bioimaging, and optoelectronics. The this compound scaffold, with its three phenyl rings, is a prime candidate for the design of new AIE-active materials. The hydroxyl group can be used to tune the aggregation behavior and the photophysical properties of the resulting materials.

Furthermore, the electronic properties of pyrrole-containing materials can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. nih.govrsc.org The phenyl rings of this compound provide multiple sites for the introduction of such substituents, allowing for precise control over the HOMO and LUMO energy levels and, consequently, the optical and electronic properties of the material.

Table 2: Potential Applications of this compound Based Materials

Material TypePotential ApplicationKey Property
Aggregation-Induced Emission LuminogensOrganic Light-Emitting Diodes (OLEDs), Chemical SensorsHigh solid-state fluorescence quantum yield
Hole-Transporting MaterialsOrganic Field-Effect Transistors (OFETs), PhotovoltaicsEfficient charge transport
Fluorescent ProbesBioimaging, DiagnosticsHigh sensitivity and selectivity

Development of Advanced Synthetic Methodologies Facilitated by the Pyrrolinol Structure

The unique structure of this compound can facilitate the development of new and advanced synthetic methodologies for the construction of highly substituted pyrroles. The presence of multiple functional groups and substituent patterns provides a platform for exploring novel reactivity and transformations.

For instance, the hydroxyl group at the C3 position can be used as a handle for a variety of synthetic manipulations. It can be oxidized to a ketone, providing access to a different class of pyrrole derivatives. Alternatively, it can be used in substitution reactions to introduce a wide range of functional groups. The development of stereoselective methods for the synthesis of chiral this compound would open up new avenues for the synthesis of enantiomerically pure pyrrole-containing compounds.

The triphenyl-substituted framework also allows for the investigation of regioselective functionalization reactions. The electronic and steric differences between the various positions on the pyrrole ring and the phenyl substituents can be exploited to achieve selective C-H activation and functionalization. nih.gov This would provide a powerful tool for the rapid diversification of the this compound scaffold and the synthesis of a wide range of novel compounds with potential applications in medicine and materials science.

Future Directions and Emerging Research Avenues for 2,4,5 Triphenyl 1h Pyrrol 3 Ol

Exploration of Unconventional Synthetic Methodologies and Sustainable Synthesis

The traditional synthesis of substituted pyrroles, often relying on Paal-Knorr condensations, can be limited by the availability of precursors and may involve harsh reaction conditions. acs.org Future research will likely pivot towards more sustainable and unconventional methods to access 2,4,5-Triphenyl-1H-pyrrol-3-ol and its analogs.

Key areas for exploration include:

Photochemical and Electrochemical Synthesis : These methods offer green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. rsc.org The application of photo- and electro-catalysis could provide novel, efficient routes to the triphenylpyrrolinol core from diverse and readily available precursors. rsc.org

Catalysis with Earth-Abundant Metals : The development of catalysts based on inexpensive and abundant metals like iron is a cornerstone of sustainable chemistry. acs.org An iron-catalyzed hydrogen autotransfer process, for instance, could be adapted for the synthesis of highly substituted pyrroles, reducing reliance on precious metal catalysts like iridium. acs.orgnih.gov

Solvent-Free and Microwave-Assisted Reactions : Building on methodologies developed for similar trisubstituted pyrrol-3-ol compounds, solvent-free, three-component reactions under microwave irradiation could offer a rapid and environmentally friendly pathway. researchgate.net This approach minimizes waste and energy consumption, aligning with the principles of green chemistry.

Use of Biosourced Precursors : Investigating synthetic routes that begin with renewable, biosourced materials, such as 3-hydroxy-2-pyrones, could represent a significant advance in the sustainable production of pyrrole (B145914) derivatives. acs.org

Deeper Understanding of Intramolecular Interactions and Dynamics via Advanced Spectroscopic Probes

The three-dimensional structure and dynamics of this compound are governed by subtle intramolecular interactions, including hydrogen bonding and π-π stacking. A deeper understanding of these forces is crucial for designing molecules with specific functions. Future research should employ advanced spectroscopic techniques to probe these features.

Prospective studies would involve:

Multi-dimensional Nuclear Magnetic Resonance (NMR) : Techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to elucidate the through-space proximity of the hydroxyl proton to the phenyl rings and the pyrrole nitrogen, providing insight into conformational preferences and the dynamics of phenyl ring rotation.

Temperature-Dependent Spectroscopies : Variable-temperature NMR and FT-IR studies can be used to investigate the thermodynamics of conformational changes and the strength of the intramolecular O-H···N or O-H···π hydrogen bonds.

Advanced Vibrational Spectroscopy : Techniques like Raman spectroscopy can complement FT-IR in identifying and characterizing key vibrational modes associated with the pyrrole core and the hydroxyl group, offering a more complete picture of the molecule's vibrational landscape.

Development of More Robust and Predictive Computational Models for Pyrrolinol Systems

Computational chemistry provides a powerful lens through which to understand and predict the behavior of complex molecules. While computational models are widely used, developing more robust and predictive systems specifically for pyrrolinols is a key future direction. nih.govmit.edu

Future research should focus on:

High-Accuracy Quantum Chemical Calculations : Employing Density Functional Theory (DFT) and post-Hartree-Fock methods to accurately predict geometric parameters, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical values can be benchmarked against experimental data from advanced spectroscopic studies to validate and refine the computational models.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of the conformational landscape of this compound in various solvent environments, revealing how intermolecular forces influence its structure and behavior. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling : Should a library of derivatives be synthesized and tested for biological activity, QSAR models could be developed. eurekaselect.com These models would correlate specific structural features with activity, enabling the rational design of more potent and selective compounds and reducing the need for exhaustive trial-and-error synthesis. nih.gov

Expansion of Derivative Chemistry for Novel Academic and Industrial Applications

The this compound core is a template that can be systematically modified to generate a vast library of new chemical entities. Drawing inspiration from the extensive derivatization of the analogous 2,4,5-triphenyl-1H-imidazole scaffold, which has yielded compounds with anti-inflammatory and antimicrobial properties, a similar approach can be applied to the pyrrolinol system. japsonline.comresearchgate.netresearchgate.net

Future synthetic campaigns should target modifications at three key positions:

The Pyrrole Nitrogen (N1) : Alkylation, arylation, or acylation at this position can significantly alter the molecule's electronic properties and steric profile.

The Hydroxyl Group (C3) : Conversion of the hydroxyl group to ethers or esters can modulate solubility, hydrogen bonding capability, and metabolic stability.

The Phenyl Rings (C2, C4, C5) : Introduction of a wide range of electron-donating or electron-withdrawing substituents onto the phenyl rings can fine-tune the molecule's electronic and pharmacological properties.

The resulting derivatives could be screened for a variety of applications, as detailed in the table below.

Modification SiteProposed SubstituentPotential Application / Rationale
N1-H of PyrroleMethyl, Benzyl (B1604629), AcetylModulate lipophilicity and steric hindrance for improved biological activity or material properties.
C3-OH Group-OCH₃ (Methyl ether), -OCOCH₃ (Acetate ester)Block hydrogen bonding to improve membrane permeability; act as a prodrug.
C4-Phenyl Ring-F, -Cl, -Br (Halogens)Enhance binding affinity in biological targets through halogen bonding; modify electronic properties.
C4-Phenyl Ring-OCH₃ (Methoxy)Increase electron density, potentially tuning photophysical properties for materials science applications.
C2, C5-Phenyl Rings-NO₂ (Nitro)Act as a strong electron-withdrawing group to significantly alter electronic properties for applications in organic electronics.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly at the interface with materials and supramolecular science.

Materials Science : The conjugated triphenylpyrrole core suggests potential for use in organic electronics. Future work could explore its utility as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in dye-sensitized solar cells. The hydroxyl and amine functionalities provide convenient handles for tuning electronic properties or for grafting the molecule onto surfaces and polymer backbones.

Supramolecular Chemistry : The presence of both hydrogen-bond donor (-OH, -NH) and acceptor (N) sites, combined with the potential for π-π stacking between the phenyl rings, makes this molecule an excellent candidate for constructing ordered supramolecular assemblies. nih.gov Research could focus on designing derivatives that self-assemble into well-defined structures such as organogels, liquid crystals, or porous organic frameworks with potential applications in sensing, catalysis, or gas storage. nih.gov The rigid, propeller-like shape of the triphenyl-substituted core could be exploited to create materials with unique host-guest properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,5-Triphenyl-1H-pyrrol-3-ol, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : A common approach involves cyclization reactions using aromatic precursors. For example, refluxing intermediates with chloranil (1.4 mmol) in xylene for 25–30 hours under inert conditions, followed by NaOH treatment and recrystallization from methanol, achieves moderate yields (~40–60%) . Adjusting reaction time, solvent polarity (e.g., switching to toluene for faster kinetics), or stoichiometry of oxidizing agents like chloranil can optimize yields. Elemental analysis and NMR should confirm product purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify phenyl group substitution patterns and pyrrole ring proton environments.
  • HRMS : For exact mass confirmation (e.g., molecular ion peaks matching C₂₂H₁₇NO).
  • FTIR : To identify hydroxyl (-OH) stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
    Cross-referencing with crystallographic data (if available) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., xylene).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow OSHA HCS guidelines for organic waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS programs is ideal. Key steps:

  • Data Collection : At 298 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>10:1). For disordered phenyl rings, use PART instructions in SHELXL .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with known inhibitors.
  • ADME Analysis : SwissADME predicts bioavailability, leveraging LogP (<5) and topological polar surface area (TPSA <140 Ų).
  • QSAR Models : Corporate Hammett constants (σ) of substituents to forecast activity trends .

Q. How can researchers address contradictions in spectroscopic data for structurally similar pyrrole derivatives?

  • Methodological Answer :

  • Triangulation : Combine NMR, IR, and mass spectrometry to cross-validate signals. For example, distinguish overlapping aromatic protons via 2D-COSY.
  • Isotopic Labeling : Introduce deuterium at specific positions to clarify splitting patterns.
  • Comparative Analysis : Benchmark against published spectra of analogous compounds (e.g., 3,5-diarylpyrrol-2-ones) .

Q. What mechanistic insights can be gained from studying the base-assisted cyclization of this compound precursors?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates.
  • Isotope Effects : Use ¹⁸O-labeled water to trace hydroxyl group origins.
  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to map energy barriers for ring closure .

Contradictions & Recommendations

  • Synthesis Yield Variability : reports 46–63% yields via chloranil-mediated cyclization, but competing pathways (e.g., polymerization) may reduce efficiency. Mitigate by optimizing stoichiometry and inert atmosphere .
  • Crystallographic Disorder : highlights phenyl ring disorder in SCXRD. Use SQUEEZE in PLATON to model solvent-accessible voids .

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